molecular formula C12H9N3O6 B14506521 Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester CAS No. 63982-51-4

Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester

Cat. No.: B14506521
CAS No.: 63982-51-4
M. Wt: 291.22 g/mol
InChI Key: NKULZUFWPVMHTQ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamate esters, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of a carbamic acid esterified with a 2,4-dinitro-1-naphthyl group, making it a significant molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester typically involves the reaction of methyl carbamate with 2,4-dinitro-1-naphthol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The process can be summarized as follows:

    Starting Materials: Methyl carbamate and 2,4-dinitro-1-naphthol.

    Catalyst: A suitable acid or base catalyst.

    Reaction Conditions: Controlled temperature and pressure to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production typically includes:

    Batch or Continuous Reactors: Depending on the scale of production.

    Purification Steps: Including crystallization and filtration to obtain the pure compound.

    Quality Control: Ensuring the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding carbamic acid and 2,4-dinitro-1-naphthol.

    Reduction: The nitro groups can be reduced to amino groups using suitable reducing agents.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Carbamic acid and 2,4-dinitro-1-naphthol.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate ester with similar structural features but different applications.

    Methyl carbamate: A simpler ester used as a starting material for various syntheses.

    2,4-Dinitrophenylhydrazine: Shares the nitro group but has different chemical properties.

Uniqueness

Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63982-51-4

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

(2,4-dinitronaphthalen-1-yl) N-methylcarbamate

InChI

InChI=1S/C12H9N3O6/c1-13-12(16)21-11-8-5-3-2-4-7(8)9(14(17)18)6-10(11)15(19)20/h2-6H,1H3,(H,13,16)

InChI Key

NKULZUFWPVMHTQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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